Nicotine imine

Catalog No.
S561733
CAS No.
74710-78-4
M.F
C10H13N2+
M. Wt
161.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotine imine

CAS Number

74710-78-4

Product Name

Nicotine imine

IUPAC Name

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine

Molecular Formula

C10H13N2+

Molecular Weight

161.22 g/mol

InChI

InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1

InChI Key

GTQXYYYOJZZJHL-UHFFFAOYSA-N

SMILES

C[N+]1=CCCC1C2=CN=CC=C2

Synonyms

nicotine delta 1'(5)' iminium ion, nicotine imine, nicotine iminium

Canonical SMILES

C[N+]1=CCCC1C2=CN=CC=C2

Description

Nicotine imine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. Nicotine imine is considered to be a practically insoluble (in water) and relatively neutral molecule. Nicotine imine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nicotine imine is primarily located in the cytoplasm. Nicotine imine participates in a number of enzymatic reactions. In particular, Nicotine imine can be biosynthesized from nicotine through the action of the enzymes cytochrome P450 2A6 and cytochrome P450 2B6. In addition, Nicotine imine can be converted into cotinine through its interaction with the enzyme aldehyde oxidase. In humans, nicotine imine is involved in the nicotine metabolism pathway and the nicotine action pathway.

Nicotine imine is a nitrogen-containing organic compound classified as an alkaloid, which is a group of naturally occurring compounds primarily derived from plants. It is structurally related to nicotine, featuring a similar arrangement of carbon, hydrogen, and nitrogen atoms, but with a distinct imine functional group. The molecular formula for nicotine imine is C10H13N2+C_{10}H_{13}N_{2}^{+} . This compound is characterized by its relatively neutral properties and low solubility in water, making it a unique member of the alkaloid family. Nicotine imine has been detected in human biological tissues such as the liver and kidneys, as well as in various biofluids including urine and blood .

Nicotine imine plays a significant role in the metabolic pathways associated with nicotine. It can be biosynthesized from nicotine through enzymatic reactions involving cytochrome P450 enzymes, specifically cytochrome P450 2A6 and cytochrome P450 2B6 . Furthermore, nicotine imine can undergo conversion into cotinine via the enzyme aldehyde oxidase. This transformation highlights its role as an intermediate in the metabolic conversion of nicotine to cotinine, which is one of the primary metabolites of nicotine .

In addition to its metabolic functions, nicotine imine can participate in various

The biological activity of nicotine imine is closely linked to its role in nicotine metabolism. It has been implicated in several physiological processes due to its involvement in the metabolism of nicotine, which itself is known for its stimulatory effects on the central nervous system . Nicotine stimulates nicotinic acetylcholine receptors, leading to increased dopamine release and contributing to its addictive properties. As an intermediate metabolite, nicotine imine may influence these pathways by modulating the availability and activity of nicotine and its other metabolites.

Additionally, research suggests that metabolites like nicotine imine may contribute to oxidative stress and other cellular effects associated with nicotine exposure . The exact mechanisms through which nicotine imine exerts its biological effects remain an area of ongoing research.

Synthesis of nicotine imine can occur through various methods:

  • Enzymatic Biosynthesis: The primary route involves the enzymatic conversion of nicotine via cytochrome P450 enzymes .
  • Chemical Synthesis: Laboratory synthesis may include reactions that form imines from corresponding amines and carbonyl compounds under acidic or basic conditions.
  • Metabolic Pathways: In vivo synthesis occurs during the metabolism of nicotine in humans and other mammals.

These synthesis methods highlight both natural biosynthetic pathways and potential synthetic routes for producing nicotine imine in laboratory settings.

Nicotine imine's primary application lies within pharmacology and toxicology as a metabolite of nicotine. Understanding its role aids in comprehending the broader effects of tobacco use on human health. Additionally, due to its structural similarities with other alkaloids, it may serve as a model compound for studying drug metabolism and interactions within biological systems.

In research contexts, it could be used to explore mechanisms of addiction or the development of therapeutic agents targeting nicotinic receptors.

Interaction studies involving nicotine imine focus on its metabolic pathways and potential interactions with various enzymes involved in drug metabolism. Research indicates that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism . Furthermore, studies on oxidative stress suggest that metabolites like nicotine imine may play roles in redox cycling processes that could lead to cellular damage or protective effects depending on their concentrations and interactions with other cellular components .

Several compounds share structural or functional similarities with nicotine imine. Here’s a comparison highlighting their uniqueness:

CompoundStructure SimilarityUnique Features
NicotineParent compoundHighly addictive; acts directly on nicotinic receptors
CotinineDirect metaboliteLess potent than nicotine; longer half-life
NornicotineDemethylated derivativeLess toxic; also involved in metabolic pathways
MyosmineStructural analogLess studied; potential role in tobacco-related effects
Nicotine N-oxideOxidized formMore polar; different pharmacokinetic properties

Nicotine imine stands out due to its specific role as an intermediate metabolite within the broader context of nicotine metabolism, influencing both pharmacological effects and potential toxicological outcomes associated with tobacco use.

Understanding these compounds enhances our knowledge of their biological activities and implications for health related to tobacco consumption.

Physical Description

Solid

XLogP3

0.2

Dates

Modify: 2024-02-18

Potent inhibition of human liver aldehyde oxidase by raloxifene

R Scott Obach
PMID: 14709625   DOI: 10.1124/dmd.32.1.89

Abstract

The selective estrogen receptor modulator, raloxifene, has been demonstrated as a potent uncompetitive inhibitor of human liver aldehyde oxidase-catalyzed oxidation of phthalazine, vanillin, and nicotine-Delta1'(5')-iminium ion, with K(i) values of 0.87 to 1.4 nM. Inhibition was not time-dependent. Raloxifene has also been shown to be a noncompetitive inhibitor of an aldehyde oxidase-catalyzed reduction reaction of a hydroxamic acid-containing compound, with a K(i) of 51 nM. However, raloxifene had only small effects on xanthine oxidase, an enzyme related to aldehyde oxidase. In addition, several other compounds of the same therapeutic class as raloxifene were examined for their potential to inhibit aldehyde oxidase. However, none were as potent as raloxifene, since IC(50) values were orders of magnitude higher and ranged from 0.29 to 57 micro M. In an examination of analogs of raloxifene, it was shown that the bisphenol structure with a hydrophobic group on the 3-position of the benzthiophene ring system was the most important element that imparts inhibitory potency. The relevance of these data to the mechanistic understanding of aldehyde oxidase catalysis, as well as to the potential for raloxifene to cause drug interactions with agents for which aldehyde oxidase-mediated metabolism is important, such as zaleplon or famciclovir, is discussed.


In vitro-in vivo correlations of human (S)-nicotine metabolism

C E Berkman, S B Park, S A Wrighton, J R Cashman
PMID: 7646564   DOI: 10.1016/0006-2952(95)00168-y

Abstract

The profile of (S)-nicotine metabolism in human liver microsomes was examined at concentrations approaching in vivo conditions (10 microM). At such concentrations, no (S)-nicotine N-1'-oxygenation was seen, and thus C-oxidation to the (S)-nicotine delta 1',5'-iminium ion was the sole product observed in the metabolic profile in the presence of the human liver microsomes. For simplicity of analysis, the (S)-nicotine delta 1',5'-iminium ion formed was converted to (S)-cotinine in the presence of exogenously added aldehyde oxidase. To explain the lack of (S)-nicotine N-1'-oxygenation at low (S)-nicotine concentrations, inhibition of flavin-containing monooxygenase (FMO) activity by (S)-cotinine was examined. Although (S)-cotinine was observed to inhibit pig FMO1 (Ki = 675 microM), partially purified cDNA-expressed adult human liver FMO3 was not inhibited by (S)-cotinine. We therefore concluded that the kinetic properties of the nicotine N'- and C-oxidases were responsible for the metabolic product profile observed. Kinetic constants were determined for individual human liver microsomal preparations from low (10 microM) and high (500 microM) (S)-nicotine concentrations by monitoring (S)-cotinine formation with HPLC. The mean Kmapp and Vmax for formation of (S)-cotinine by the microsomes examined were 39.6 microM and 444.3 pmol.min-1.(mg protein)-1, respectively. The formation of (S)-cotinine was strongly dependent on the previous drug administration history of each subject, and among the highest rates for (S)-cotinine formation were those of the barbiturate-pretreated subjects. The rate of (S)-cotinine formation at low (10 microM) concentration correlated well with immunoreactivity for cytochrome P450 2A6 (r = 0.89). In vitro-in vivo correlation of the results suggests that the low amount of (S)-nicotine N-1'-oxygenation and the large amount of (S)-cotinine formed in human smokers (i.e. 4 and 30% of a typical dose, respectively) are determined primarily by the kinetic properties of the human monooxygenase enzyme systems. However, additional non-hepatic monooxygenase(s) contributes to (S)-nicotine metabolism.


Nicotine delta 1 "(5)' iminium ion: a reactive intermediate in nicotine metabolism

A R Hibberd, J W Gorrod
PMID: 6896399   DOI:

Abstract




Nicotinamide adenine dinucleotide (NAD)-dependent oxidation of nicotine-delta 1'(5')-iminium ion to cotinine by rabbit liver microsomes

R S Obach, H Van Vunakis
PMID: 2297350   DOI: 10.1016/0006-2952(90)90639-3

Abstract




The metabolism of nicotine-delta 1'(5')-iminium ion, in vivo and in vitro

J W Gorrod, A R Hibberd
PMID: 7166181   DOI: 10.1007/BF03189632

Abstract

Nicotine-delta 1'(5')-iminium ion, either as the diperchlorate or the hydrochloride, is rapidly converted into cotinine by a hepatic cytoplasmic enzyme. Incubations in an atmosphere of nitrogen indicated that the oxygen incorporated into cotinine is derived from water. Following the intraperitoneal administration of nicotine-delta 1'(5')-iminium ion to guinea pigs or rats, cotinine, and nicotine-1'-N-oxide were found in the urine. The results support the idea that nicotine-delta 1'-(5')-iminium ion is an intermediate in the metabolic conversion of nicotine to cotinine.


CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5'(1')iminium ion

Linda B von Weymarn, Cassandra Retzlaff, Sharon E Murphy
PMID: 22869927   DOI: 10.1124/jpet.112.195255

Abstract

Nicotine, the major addictive agent in tobacco, is metabolized primarily by CYP2A6-catalyzed oxidation. The product of this reaction, 5'-hydroxynicotine, is in equilibrium with the nicotine Δ5'(1')iminium ion and is further metabolized to cotinine. We reported previously that both CYP2A6 and the closely related extrahepatic enzyme CYP2A13 were inactivated during nicotine metabolism; however, inactivation occurred after metabolism was complete. This led to the hypothesis that oxidation of a nicotine metabolite, possibly the nicotine Δ5'(1')iminium ion, was responsible for generating the inactivating species. In the studies presented here, we confirm that the nicotine Δ5'(1')iminium ion is an inactivator of both CYP2A6 and CYP2A13, and inactivation depends on time, concentration, and the presence of NADPH. Inactivation was not reversible and was accompanied by a parallel loss in spectrally active protein, as measured by reduced CO spectra. These data are consistent with the characterization of the nicotine Δ5'(1')iminium ion as a mechanism-based inactivator of both CYP2A13 and CYP2A6. We also confirm that both CYP2A6 and CYP2A13 catalyze the metabolism of the nicotine Δ5'(1')iminium ion to cotinine and provide evidence that both enzymes catalyze the sequential metabolism of the nicotine Δ5'(1')iminium ion. That is, a fraction of the cotinine formed may not be released from the enzyme before further oxidation to 3'-hydroxycotinine.


Radioimmunoassay of nicotine-delta 1'(5')-iminium ion, an intermediate formed during the metabolism of nicotine to cotinine

R S Obach, H van Vunakis
PMID: 1976076   DOI:

Abstract

Cotinine, one of the major metabolites of nicotine, is formed by two sequential enzyme reactions: [formula: see text] Chemical and immunological methods of analysis are available to quantify these two compounds (I and III). Study of the intermediate (III) is hampered because of its complex chemistry and lack of simple methods for its assay. Generally, (II) is trapped by addition of cyanide and analyzed as the 5'-cyanonicotine adduct. In order to develop an immunoassay for (II), rabbits were immunized with a 3'-succinylmethyl-5'-cyanonicotine-protein conjugate with the expectation that (II) would, after treatment with cyanide, be quantified as 5'-cyanonicotine. Unexpectedly, however, the antibodies recognized the cyano adduct and (II) to the same extent (limit of deletion = 1.2 pmol). Nicotine, cotinine, and several other metabolites do not significantly inhibit the antigen-antibody reaction. Inhibition studies with 5' substituted nicotine analogs indicate that the 5'-hydroxynicotine tautomer (IIb) is the species recognized by the antibodies. Inin vitro metabolic studies, (II) accumulates in the absence of aldehyde oxidase, but in its presence, is converted to cotinine. As judged by serological activity, dilute solutions (under 15 microM) of (II) are stable when allowed to stand for 6 days at pH 7 and 37 degrees C. However, at high concentrations of iminium ion (where NMR studies showed instability and formation of multiple products) serological activity is also lost. Iminium ions are generated during the metabolism of some tertiary amine xenobiotics. The use of alpha-cyanoamine haptens to elicit antibodies specific for iminium ions and/or their cyano adducts may permit development of immunoassays for these compounds.


Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer

P Kovacic, A Cooksy
PMID: 15533623   DOI: 10.1016/j.mehy.2004.03.048

Abstract

The mechanism of nicotine toxicity is not completely delineated. Considerable evidence points to involvement of oxidative stress (OS), reactive oxygen species, lipid peroxidation, DNA damage, and beneficial effect of antioxidants. Previously, a suggestion was advanced for participation of iminium metabolites which might operate, via electron transfer (ET) with redox cycling, to produce radical entities. The conjugated iminium functionality is one of the less well-known ET types. The cationic metabolites arise from several routes, including oxidation of nicotine itself, and protonation of myosmine which originates from nornicotine via demethylation of nicotine. Reduction potentials, which are in the range amenable to ET in vivo, lend credence to the theoretical framework. An alternate metabolic route entails hydrolysis of nicotine iminium to an open-chain ketoamine that, in turn, undergoes nitrosation to form a toxic nitrosamine. Subsequently, the nitrosamine serves as a DNA alkylator which can also generate conjugated iminiums by attack on certain nitrogens of DNA bases. During the past 14 years, the hypothesis has enjoyed substantial support. Increasing evidence points to a role for OS in toxicity by nicotine entailing major body organs, including the lung, cardiovascular system, central nervous system, liver, kidney, testes, ovary, pancreas, and esophagus. The mechanism of addiction is also addressed based on interaction of iminiums with normal electron transport chains or electrical phenomena in the brain. The process might occur with or without participation of reactive oxygen species. Evidence indicates that free radicals are widely involved in cell signaling entailing redox processes in the categories of ion transport, neuromodulation, and transcription. Low levels of radicals appear to participate since high concentrations are associated with toxicity. Various possibilities for future work based on the hypothetical approach are addressed, including some that may have practical utility in relation to health improvement, toxicity, and addiction. Insight should be gained from computational studies on the energetics of electron uptake by metabolic iminiums, and on stability of the resultant delocalized radicals. Additional large-scale investigations of antioxidant effects are needed in order to resolve prior conflicting reports. Other proposals are based on interference with metabolism to iminiums and nitrosamines, and destruction of harmful metabolites. Since the iminium entities are proposed to play crucial, adverse roles, it would be worthwhile to explore them with regard to receptors, physiological activities, possible generation of reactive oxygen species, and effect of antioxidants.


Explore Compound Types